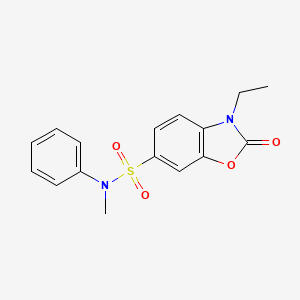
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one, also known as DBPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In medicinal chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It can also inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In agriculture, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to activate the jasmonic acid (JA) signaling pathway, which leads to the induction of plant defense responses.
Biochemical and Physiological Effects
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It can also induce apoptosis, or programmed cell death, in cancer cells. In agriculture, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to induce the production of secondary metabolites, such as phytoalexins, which are involved in plant defense against pests and diseases.
实验室实验的优点和局限性
The advantages of using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one in lab experiments include its synthetic accessibility, high purity, and potential applications in various fields. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high concentrations. It is important to carefully consider the concentration and application of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one in lab experiments to ensure accurate and reliable results.
未来方向
There are many future directions for the study of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one, including the development of novel synthetic methods, the optimization of its applications in various fields, and the exploration of its potential as a therapeutic agent. In medicinal chemistry, future studies could focus on the development of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one derivatives with improved anti-inflammatory and anti-cancer activities. In agriculture, future studies could focus on the optimization of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one application methods for the induction of plant resistance against pests and diseases. In material science, future studies could focus on the synthesis of novel materials with unique properties using 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one as a building block. Overall, the study of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has the potential to lead to new discoveries and applications in various fields.
合成方法
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one can be synthesized through a multistep process that involves the reaction of 2,2-dimethyl-3H-1,4-benzoxazin-4-ol with phenylpropanone. The reaction is catalyzed by a base and yields 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one as the final product. The purity and yield of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been shown to exhibit anti-inflammatory and anti-cancer activities. It can also act as a potential drug target for the treatment of neurodegenerative diseases. In agriculture, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been studied for its ability to induce plant resistance against pests and diseases. In material science, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one has been used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2)14-20(16-10-6-7-11-17(16)22-19)18(21)13-12-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGWYQQCKDUZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2O1)C(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)




![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)


![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)

